1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
Description
1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group at position 1, a methyl group at position 6, and a complex azetidinyloxy-isoxazole-carboxylate moiety at position 2.
Properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-5-13(7-16(21)20(10)12-3-4-12)23-14-8-19(9-14)17(22)15-6-11(2)24-18-15/h5-7,12,14H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDAVEZSZRSANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, also known by its chemical name and CAS number 2034311-38-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, and its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.36 g/mol. The compound features a complex structure that includes a pyridine ring, a cyclopropyl group, and an azetidine moiety linked through an ether bond.
Biological Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-negative bacteria. It has been reported to exhibit significant activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, indicating its potential as a novel antibiotic agent.
The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or function, potentially disrupting essential cellular processes.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against selected bacterial strains.
Structure-Activity Relationship (SAR)
A detailed SAR analysis suggests that modifications to the azetidine and isoxazole components significantly influence the biological activity. For instance, variations in substituents on the isoxazole ring can enhance potency and selectivity towards specific bacterial targets .
Case Study 1: Antibacterial Efficacy
A study conducted on various derivatives of this compound revealed that specific substitutions led to enhanced efficacy against resistant strains of bacteria. The compound demonstrated a significant reduction in bacterial growth in comparison to control groups, highlighting its therapeutic potential .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic profiles, suggesting good bioavailability and tissue distribution, which are crucial for effective treatment outcomes .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.36 g/mol |
| Biological Activity | Antibacterial |
| Target Bacteria | Haemophilus influenzae, Moraxella catarrhalis |
| MIC Values | Low micromolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The pyridin-2(1H)-one scaffold is a common motif in drug discovery. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Impact : The azetidinyloxy-isoxazole group confers steric hindrance and polarity, contrasting with the planar coumarin system in ’s compounds. This may reduce passive membrane diffusion but enhance target specificity .
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent at C1 may improve metabolic resistance compared to phenyl groups in other analogues, as small rings are less prone to oxidative metabolism .
Physicochemical and Environmental Considerations
- LogP and Solubility : The azetidine-isoxazole moiety increases polarity (predicted LogP ~1.5), enhancing aqueous solubility over coumarin-based analogues (LogP ~2.8) .
- Environmental Persistence: Per the lumping strategy in , compounds with similar structures (e.g., pyridinones and pyrimidinones) might be grouped in environmental models, though the azetidine group could differentiate degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
